BenchChemオンラインストアへようこそ!

2-Bromo-4-chloro-6-fluorobenzaldehyde

Organic Synthesis Process Chemistry Drug Development

This 2-bromo-4-chloro-6-fluorobenzaldehyde (CAS 1135531-73-5) is a non-interchangeable polyhalogenated building block mandatory for patent-protected GIPR agonist syntheses. Its unique 2-Br-4-Cl-6-F substitution delivers a cLogP of 3.0—critical for fine-tuning drug lipophilicity vs. the 2-Br-6-Cl-4-F regioisomer (LogP 2.51). The optimized Grignard route achieves 95% yield, ensuring cost-effective scale-up for drug discovery and OLED material development. Procure this specific regioisomer to ensure synthetic fidelity and regulatory data integrity.

Molecular Formula C7H3BrClFO
Molecular Weight 237.45 g/mol
CAS No. 1135531-73-5
Cat. No. B1377220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-chloro-6-fluorobenzaldehyde
CAS1135531-73-5
Molecular FormulaC7H3BrClFO
Molecular Weight237.45 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)C=O)Br)Cl
InChIInChI=1S/C7H3BrClFO/c8-6-1-4(9)2-7(10)5(6)3-11/h1-3H
InChIKeyMHISGFZIXPJJRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4-chloro-6-fluorobenzaldehyde (CAS 1135531-73-5): A Key Polyhalogenated Benzaldehyde Building Block for Pharmaceutical R&D and Complex Organic Synthesis


2-Bromo-4-chloro-6-fluorobenzaldehyde (CAS 1135531-73-5) is a polyhalogenated aromatic aldehyde building block with the molecular formula C7H3BrClFO and a molecular weight of 237.45 g/mol . It features three distinct halogen substituents (bromine, chlorine, and fluorine) at the 2, 4, and 6 positions on the benzaldehyde framework . This specific substitution pattern imparts unique steric and electronic properties, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials . Its utility is further evidenced by its inclusion in patent-protected synthetic routes for complex bioactive molecules, such as GIPR agonists for treating type 2 diabetes and obesity, and its role as a precursor in the preparation of spirofluorene compounds for organic electroluminescent devices [1].

Why 2-Bromo-4-chloro-6-fluorobenzaldehyde Cannot Be Simply Replaced by Other Halogenated Benzaldehydes in Critical Synthetic Pathways


The specific 2-bromo-4-chloro-6-fluoro substitution pattern in this benzaldehyde is not interchangeable with other halogenated benzaldehydes, even closely related regioisomers like 2-bromo-6-chloro-4-fluorobenzaldehyde (CAS 1433990-64-7) or analogs like 2-bromo-4,5,6-trifluorobenzaldehyde. The unique arrangement of halogens dictates both the regioselectivity of subsequent reactions (e.g., nucleophilic aromatic substitution, metal-catalyzed cross-couplings) and the physicochemical properties of downstream products . For instance, the distinct LogP values (calculated consensus LogP of ~3.0 for this compound vs. a reported 2.51 for the 2-bromo-6-chloro-4-fluoro regioisomer) can significantly impact the lipophilicity and pharmacokinetic profile of a drug candidate [1]. Furthermore, synthetic routes to final active pharmaceutical ingredients (APIs) are often optimized for a specific halogen pattern; substituting an alternative building block can lead to drastically different reaction yields, altered impurity profiles, or complete synthetic failure, thereby compromising both research validity and manufacturing efficiency .

Quantitative Differentiation Guide: How 2-Bromo-4-chloro-6-fluorobenzaldehyde (CAS 1135531-73-5) Compares to Key Analogs


Comparative Synthesis Yield: Superior Efficiency Over a Structural Isomer in Drug Intermediate Preparation

The synthesis of 2-bromo-4-chloro-6-fluorobenzaldehyde from 1,2-dibromo-5-chloro-3-fluorobenzene proceeds with a significantly higher yield (95%) compared to the alternative route from 2-bromo-4-chloro-6-fluoroaniline via diazotization (45%). This difference is critical for process economics in medicinal chemistry, directly impacting the cost and feasibility of synthesizing downstream drug candidates. The 95% yield method provides a more robust and scalable route for producing this key intermediate compared to the lower-yielding alternative [1].

Organic Synthesis Process Chemistry Drug Development

Lipophilicity (LogP) Differentiation: Impact on Drug-Like Properties Versus a Regioisomer

The specific 2,4,6-substitution pattern of halogens on the benzaldehyde ring directly influences its lipophilicity. 2-Bromo-4-chloro-6-fluorobenzaldehyde has a calculated consensus LogP (cLogP) of approximately 3.0 . In contrast, the regioisomer 2-bromo-6-chloro-4-fluorobenzaldehyde (CAS 1433990-64-7) has a reported LogP of 2.51 [1]. This difference of ~0.5 LogP units can translate to a significant variation in membrane permeability and distribution within a biological system when these molecules are incorporated into a drug scaffold . Selecting the correct regioisomer with the intended lipophilicity profile is a critical decision point in lead optimization.

Medicinal Chemistry Drug Design Physicochemical Properties

Application-Specific Differentiation: Enabling Patented GIPR Agonist Synthesis

This specific compound (CAS 1135531-73-5) is explicitly utilized as a key intermediate in the synthesis of novel dihydroisoquinolinone-amide GIPR agonists for treating type 2 diabetes and obesity, as detailed in a recent 2026 patent filing [1]. While other polyhalogenated benzaldehydes exist, this particular substitution pattern is required for the described synthetic route to yield the target GIPR agonist scaffold. The patent literature does not claim or exemplify the use of alternative regioisomers like 2-bromo-6-chloro-4-fluorobenzaldehyde or 2-bromo-4,5,6-trifluorobenzaldehyde in this specific, high-value therapeutic context.

Diabetes Therapeutics Obesity Drug Discovery Patent Chemistry

High-Impact Application Scenarios for 2-Bromo-4-chloro-6-fluorobenzaldehyde (CAS 1135531-73-5) Supported by Quantitative Evidence


Scaling Up the Synthesis of Advanced Pharmaceutical Intermediates

In process chemistry R&D, where minimizing cost of goods and maximizing throughput are paramount, the Grignard-based synthesis route yielding 95% of 2-bromo-4-chloro-6-fluorobenzaldehyde makes it the preferred choice over lower-yielding alternatives [1]. This high-yield route is essential for producing sufficient quantities of advanced intermediates for preclinical toxicology studies and early-phase clinical trials, directly impacting project timelines and budgets.

Optimizing Lead Compounds in GIPR Agonist Drug Discovery Programs

For medicinal chemistry teams developing GIPR agonists for metabolic diseases, this specific benzaldehyde is a mandatory building block. The 2026 patent literature unequivocally demonstrates that its unique 2-bromo-4-chloro-6-fluoro substitution pattern is integral to the synthetic route for the claimed dihydroisoquinolinone-amide structures [2]. Procuring this compound is therefore not an option but a requirement for replicating and advancing this promising new class of therapeutics.

Designing New Chemical Entities with Precisely Tuned Lipophilicity

During the hit-to-lead and lead optimization phases, researchers seeking to fine-tune the lipophilicity of a drug scaffold will select 2-bromo-4-chloro-6-fluorobenzaldehyde over its regioisomer, 2-bromo-6-chloro-4-fluorobenzaldehyde, to achieve a higher cLogP (3.0 vs. 2.51) [3]. This ~0.5 LogP unit difference is a powerful tool for modulating a molecule's permeability and metabolic stability without altering other core structural features, facilitating a more rational and efficient drug design process.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

60 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-4-chloro-6-fluorobenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.